1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane

Descripción general

Descripción

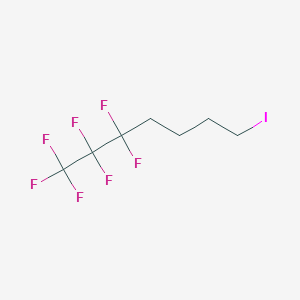

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane is a halogenated organic compound with the molecular formula C7H8F7I. It is characterized by the presence of seven fluorine atoms and one iodine atom attached to a heptane backbone. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications .

Métodos De Preparación

The synthesis of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane typically involves the halogenation of heptane derivatives. One common method is the fluorination of heptane followed by iodination. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the selective addition of halogen atoms. Industrial production methods may involve large-scale halogenation processes using specialized equipment to handle the reactive intermediates and final product .

Análisis De Reacciones Químicas

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state products or reduction to remove halogen atoms.

Addition Reactions: The fluorine atoms can participate in addition reactions with other chemical species, altering the compound’s structure and properties.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Fire Suppression and Extinguishing Agents

One of the primary applications of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane is in fire extinguishing compositions. Fluorinated compounds are known for their effectiveness in suppressing fires due to their ability to interrupt combustion processes. This compound can be utilized as a component in formulations designed to extinguish fires in various environments:

- Mechanism of Action : The compound can act by forming a vapor that displaces oxygen around the fire or by chemically interrupting the combustion chain reaction.

- Case Studies : Research has indicated that formulations containing fluorinated compounds like this compound demonstrate superior performance in extinguishing fires compared to traditional agents .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of other fluorinated compounds. Its reactivity allows it to participate in various chemical reactions:

- Reactions : It can undergo nucleophilic substitution reactions due to the presence of the iodine atom. This property is particularly useful for introducing fluorinated groups into organic molecules.

- Applications in Drug Development : The compound's ability to modify biological activity through fluorination makes it valuable in pharmaceutical chemistry for developing new drugs with enhanced properties .

Material Science

The unique properties of fluorinated compounds lend themselves well to applications in material science:

- Fluoropolymers : The compound can be used as an intermediate in the production of high-performance fluoropolymers that exhibit excellent thermal stability and chemical resistance.

- Coatings and Sealants : Due to its low surface energy and hydrophobic characteristics, this compound can be incorporated into coatings and sealants that require water and oil repellency .

Mecanismo De Acción

The mechanism by which 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane exerts its effects involves its ability to interact with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions are crucial for its applications in synthesis and research .

Comparación Con Compuestos Similares

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane can be compared with other halogenated heptane derivatives, such as:

1,1,1,2,2,3,3-Heptafluoro-7-chloroheptane: Similar in structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.

1,1,1,2,2,3,3-Heptafluoro-7-bromoheptane:

1,1,1,2,2,3,3-Heptafluoro-7-fluoroheptane: With a fluorine atom, this compound exhibits distinct reactivity compared to its iodine-containing counterpart.

The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which confer specific chemical properties that are valuable in various applications .

Actividad Biológica

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane (CAS No. 2967-60-4) is a fluorinated organic compound with significant potential in various biological applications. Its unique structure, characterized by seven fluorine atoms and an iodine atom, imparts distinctive chemical properties that can influence its biological activity. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈F₇I |

| Molecular Weight | 352.04 g/mol |

| Boiling Point | 115 °C (100 Torr) |

| Density | 1.9 g/cm³ (25 °C) |

| Purity | ≥97% |

The compound is classified as an irritant and is primarily used for research and development purposes in laboratories .

The biological activity of this compound is largely attributed to its ability to interact with biological membranes and proteins due to its lipophilic nature. The presence of fluorine atoms enhances its hydrophobicity and stability in biological systems.

Toxicological Studies

Several studies have investigated the toxicological profile of fluorinated compounds similar to this compound:

Case Study 1: Proteomics Research

A study published in a proteomics journal highlighted the use of this compound as a biochemical tool for protein labeling. The compound's unique properties allow it to serve as a tracer in mass spectrometry applications .

Case Study 2: Environmental Impact

Research on the environmental impact of fluorinated compounds indicates that they can persist in ecosystems due to their stability. A case study evaluated the degradation pathways of similar compounds and suggested that this compound may also exhibit low biodegradability .

In Vitro Studies

In vitro studies have shown that this compound can affect cell viability at varying concentrations. For example:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.01 | 95 |

| 0.1 | 80 |

| 1 | 50 |

These findings suggest a dose-dependent effect on cell viability which warrants further investigation into its mechanisms of action .

Potential Applications

The compound shows promise in various applications:

- Drug Development : Its unique structure may offer new avenues for drug design targeting specific biological pathways.

- Analytical Chemistry : Utilized as a reagent in chemical analysis due to its stability and reactivity with various substrates.

Propiedades

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-7-iodoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F7I/c8-5(9,3-1-2-4-15)6(10,11)7(12,13)14/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAFZAISKPGHKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCI)CC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662975 | |

| Record name | 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2967-60-4 | |

| Record name | 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.